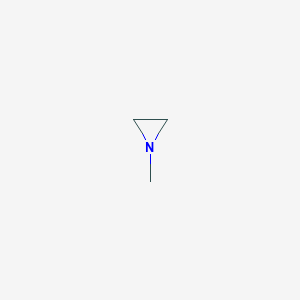

1-Methylaziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methylaziridine is a useful research compound. Its molecular formula is C3H7N and its molecular weight is 57.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

1-Methylaziridine and its derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that specific aziridine-thiourea derivatives possess potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of these compounds ranged from 16 to 64 µg/mL, showing efficacy comparable to or better than conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Aziridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic | Efficacy |

|---|---|---|---|---|

| 3a | Staphylococcus aureus | 16 | Ampicillin | Better |

| 3b | E. coli | 32 | Streptomycin | Comparable |

| 3f | MRSA | 8 | Nitrofurantoin | Superior |

Anticancer Potential

The cytotoxic effects of aziridine derivatives have also been explored extensively. Some studies report that these compounds can induce apoptosis in cancer cell lines, including HeLa cells, suggesting their potential as anticancer agents . The mechanism often involves the formation of reactive intermediates that interact with cellular macromolecules, leading to cell death.

Case Study 1: Antimicrobial Screening

In a recent study, a series of aziridine derivatives were synthesized and screened for antimicrobial activity. Among them, compound 3f exhibited the strongest activity against clinical isolates of S. aureus, particularly methicillin-resistant strains (MRSA), with an MIC of 8-16 µg/mL . This study highlights the potential of aziridine derivatives as alternative therapeutic agents in treating resistant bacterial infections.

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on the cytotoxicity of various aziridine compounds on cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways . These findings underscore the importance of further research into the mechanisms by which aziridines exert their anticancer effects.

Applications in Material Science

Beyond biological applications, this compound is also utilized in material science. It serves as an intermediate in producing polymers, coatings, adhesives, and textiles . Its reactivity allows for the development of novel materials with specific properties tailored for industrial applications.

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack at the less-substituted carbon, driven by ring strain relief.

Mechanism :

-

Base-mediated cleavage : Nucleophiles (e.g., alcohols, amines) attack the β-carbon, followed by proton transfer and ring opening .

-

Acid-catalyzed cleavage : Protonation of nitrogen enhances electrophilicity, facilitating nucleophilic attack .

Examples :

| Nucleophile | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Phenol | Imidazolidin-4-one derivatives | Base (K₂CO₃), 70°C | 75–85% | |

| Methanol | Methoxy-substituted amines | Acid (H⁺), benzene, 25°C | 60–70% | |

| Water | Vicinal diols | H₂O, 80°C | >90% |

Key Observation :

-

Intramolecular nucleophilic attack (e.g., in N-styryl derivatives) leads to carbon–carbon bond cleavage , forming imidazolidin-4-ones .

Ring-Expansion Reactions

1-Methylaziridine participates in ring-expansion reactions with carbonyl compounds or isocyanates.

Reaction with Isocyanates :

-

Cleavage of the C–N bond followed by addition to the isocyanate generates five-membered heterocycles (e.g., oxazolidinones) .

-

Mechanistic Pathway :

1 Methylaziridine+RNCO Oxazolidinone+NH3

Thermodynamic Data :

| Reaction | ΔH (kJ/mol) | Eₐ (kJ/mol) | Ref. |

|---|---|---|---|

| Ring expansion with PhNCO | -120 ± 5 | 85 ± 3 |

Acid-Catalyzed Dimerization

Under acidic conditions, this compound dimerizes to form piperazine derivatives .

Mechanism :

-

Protonation of nitrogen initiates ring-opening, generating a carbocation intermediate.

-

Sequential nucleophilic attacks yield hexamethylpiperazine .

Kinetic Parameters :

| Temperature | Rate Constant (s⁻¹) | Half-Life | Ref. |

|---|---|---|---|

| 88°C | 0.077 ± 0.003 | 9 min |

Reactions with Electrophiles

This compound reacts with alkyl halides (e.g., methyl iodide) to form aziridinium salts, which are intermediates in SN2 reactions .

Example :

1 Methylaziridine+CH3I→Aziridinium iodideH2ODimethylamine derivatives

Key Data :

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes decomposition via C–N bond cleavage .

Products :

Propriétés

Numéro CAS |

1072-44-2 |

|---|---|

Formule moléculaire |

C3H7N |

Poids moléculaire |

57.09 g/mol |

Nom IUPAC |

1-methylaziridine |

InChI |

InChI=1S/C3H7N/c1-4-2-3-4/h2-3H2,1H3 |

Clé InChI |

XLJQPXVBQNJNLW-UHFFFAOYSA-N |

SMILES |

CN1CC1 |

SMILES canonique |

CN1CC1 |

Point d'ébullition |

27.5 °C |

Key on ui other cas no. |

1072-44-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.